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molecular formula C10H18O3 B1613747 7-Methyl-8-oxononanoic acid CAS No. 407627-97-8

7-Methyl-8-oxononanoic acid

Cat. No. B1613747
M. Wt: 186.25 g/mol
InChI Key: WLOWLIHIXWSNBM-UHFFFAOYSA-N
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Patent
US06740755B2

Procedure details

Hydrolysis of the crude diethyl 2-acetyl-2-methyl-suberate with concentrated hydrochloric acid gave a quantitative yield of 7-methyl-8-oxo-nonanoic acid.
Name
diethyl 2-acetyl-2-methyl-suberate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4](C)([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17]CC)=[O:16])[C:5](OCC)=O)(=[O:3])[CH3:2].Cl>>[CH3:5][CH:4]([C:1](=[O:3])[CH3:2])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
diethyl 2-acetyl-2-methyl-suberate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)(CCCCCC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCC(=O)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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